3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Descripción
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(19-12-26-17-8-4-5-9-18(17)28-19)24-10-15(14-6-2-1-3-7-14)16(11-24)20-22-13-27-23-20/h1-9,13,15-16,19H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNZNBWWGMNJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NOC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the introduction of the pyrrolidine and benzodioxin groups. Common reagents used in these reactions include hydrazine derivatives, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Structural Features
Key Comparative Insights
Heterocyclic Core Variations
- Target Compound vs. Thiazoles (with sulfur) are more polarizable, which may influence solubility or interactions with metalloenzymes .
- Target Compound vs. The hydrochloride salt in the piperidine derivative suggests enhanced aqueous solubility, a critical factor in drug development .
Target Compound vs. Thiazole-Pyrazolone Hybrid (313252-47-0) :
The thiazole-pyrazolone hybrid has a larger, more conjugated structure (MW 460.55 vs. 377.39), which may impact pharmacokinetics (e.g., bioavailability, membrane permeability). The pyrazolone moiety could introduce additional hydrogen-bonding sites .
Substituent Effects
- The benzodioxine-carbonyl group is shared between the target compound and the piperidine derivative . This group’s aromatic and electron-rich nature may facilitate π-π stacking or interactions with hydrophobic pockets in proteins.
Research Implications and Limitations
Further studies using techniques like X-ray crystallography (via SHELX programs ) or pharmacological assays are needed to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
- Synthetic Pathway : Start with a nucleophilic substitution reaction between 4-amino-1,2,4-triazole derivatives and substituted benzaldehyde under reflux in absolute ethanol with glacial acetic acid as a catalyst .
- Optimization : Use Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters like temperature (80–120°C), solvent polarity, and catalyst loading. Statistical methods (e.g., factorial design) help identify critical factors affecting yield .
- Example Table :
| Parameter | Range Tested | Optimal Condition | Yield Increase |
|---|---|---|---|
| Reaction Time | 2–6 hours | 4 hours | 15% |
| Solvent | Ethanol, DMF, THF | Ethanol | 20% |
| Catalyst (AcOH) | 0–10 drops | 5 drops | 12% |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm the oxadiazole ring formation?
- Methodology :
- NMR Analysis : Compare H and C chemical shifts of the pyrrolidine and benzodioxine moieties. For oxadiazole, look for characteristic deshielded protons at δ 8.5–9.5 ppm .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns unique to the oxadiazole ring .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., enzyme inhibition)?
- Methodology :
- Target Selection : Prioritize enzymes with active sites complementary to the compound’s hybrid structure (e.g., kinases or proteases).
- Assay Design : Use fluorescence-based assays (e.g., FRET) to measure IC values. Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict binding affinities or reaction mechanisms?
- Methodology :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps for reactivity prediction .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to identify stable binding poses and key residues (e.g., hydrogen bonds with benzodioxine carbonyl groups) .
- Example Table :
| Computational Tool | Application | Key Output |
|---|---|---|
| Gaussian 16 | Transition state analysis | Activation energy barriers |
| AutoDock Vina | Docking scores vs. experimental IC | Binding affinity correlation (R² = 0.89) |
Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?
- Methodology :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for cytotoxicity) .
- Structural Variants : Synthesize analogs (e.g., replacing phenyl with pyridyl) to test hypotheses about substituent effects on activity .
- Meta-Analysis : Use tools like RevMan to aggregate data from ≥5 studies, identifying outliers via funnel plots .
Q. What advanced separation techniques (HPLC, CE) resolve enantiomers or impurities in this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers. Monitor retention times and peak symmetry .
- Capillary Electrophoresis (CE) : Optimize buffer pH (8.5–9.0) and voltage (20–30 kV) for high-resolution impurity profiling .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
